molecular formula C7H8F3NO4 B2443977 2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid CAS No. 2361636-29-3

2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid

Cat. No.: B2443977
CAS No.: 2361636-29-3
M. Wt: 227.139
InChI Key: SXXFSMGLMHKZBJ-UHFFFAOYSA-N
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Description

2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group, a hydroxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and other functional groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications using reagents such as trifluoromethylating agents and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[1-Hydroxy-5-oxo-3-methylpyrrolidin-3-yl]acetic acid: Similar structure but lacks the trifluoromethyl group.

    2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

Uniqueness

The presence of the trifluoromethyl group in 2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

2-[1-hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO4/c8-7(9,10)6(2-5(13)14)1-4(12)11(15)3-6/h15H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXFSMGLMHKZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CC1(CC(=O)O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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